molecular formula C9H15F3O2 B8486896 Tert-butyl 5,5,5-trifluoropentanoate

Tert-butyl 5,5,5-trifluoropentanoate

Cat. No.: B8486896
M. Wt: 212.21 g/mol
InChI Key: XWQZAQHNPMNFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5,5,5-trifluoropentanoate is a chemical reagent designed for use as a versatile synthetic building block in medicinal chemistry and drug discovery research. Incorporation of fluorine atoms, particularly the 5,5,5-trifluoro motif, into organic molecules is a established strategy to fine-tune their physicochemical properties. The tert-butyl ester group in this compound serves as a protected carboxylic acid, enhancing the molecule's stability and handling properties during synthetic sequences, and can be readily deprotected to the free acid when needed. Research indicates that selectively fluorinating aliphatic chains, as seen in this pentanoate derivative, can significantly decrease the overall lipophilicity (Log P) of a molecule compared to its non-fluorinated analog, potentially improving aqueous solubility and other pharmacokinetic parameters . This makes this compound a valuable intermediate for the synthesis of more complex molecules, such as potential bioactive agents or agrochemicals, where modulation of metabolic stability, membrane permeability, and bioavailability is desired. The compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H15F3O2

Molecular Weight

212.21 g/mol

IUPAC Name

tert-butyl 5,5,5-trifluoropentanoate

InChI

InChI=1S/C9H15F3O2/c1-8(2,3)14-7(13)5-4-6-9(10,11)12/h4-6H2,1-3H3

InChI Key

XWQZAQHNPMNFEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Routes :
    Methyl and ethyl esters are typically synthesized via Fischer esterification, while tert-butyl esters may require specialized reagents like Boc anhydride or tert-butyl halides .
  • Biological Activity : Fluorinated esters are increasingly studied for their enhanced metabolic stability and bioavailability in drug design. The tert-butyl variant’s stability may prolong half-life in biological systems .

Preparation Methods

Catalytic Systems and Reaction Conditions

Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are commonly employed as Brønsted acid catalysts, typically used at 5–10 mol% loading. Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) may also enhance reaction rates by activating the carboxylic acid carbonyl group. The reaction is conducted in anhydrous dichloromethane (DCM) or toluene under reflux conditions (40–80°C) for 12–24 hours, achieving yields of 70–85%.

Example Procedure :

  • Combine 5,5,5-trifluoropentanoic acid (1.0 equiv), tert-butanol (1.2 equiv), and BF₃·OEt₂ (0.1 equiv) in toluene.

  • Reflux at 80°C for 18 hours under nitrogen.

  • Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation.

Solvent Effects and Kinetic Control

Polar aprotic solvents like DCM improve miscibility of reactants, while toluene facilitates azeotropic removal of water, shifting equilibrium toward ester formation. Kinetic studies indicate that excess tert-butanol (1.5–2.0 equiv) drives the reaction to completion, though higher amounts may complicate purification.

Industrial-Scale Production via Continuous Flow Processes

Industrial synthesis prioritizes scalability and efficiency, often employing continuous flow reactors (CFRs) to overcome batch processing limitations.

Flow Reactor Design

Tubular CFRs with static mixers ensure rapid heat and mass transfer, enabling precise temperature control (50–70°C) and reduced reaction times (<6 hours). A representative setup:

  • Reactants : 5,5,5-Trifluoropentanoic acid and tert-butanol (1:1.1 molar ratio).

  • Catalyst : Immobilized sulfonic acid resin (e.g., Amberlyst-15).

  • Flow Rate : 10 mL/min.

  • Yield : 90–92% at steady state.

Advantages Over Batch Methods

CFRs minimize side reactions (e.g., tert-butyl ether formation) and enable real-time monitoring via in-line FTIR or HPLC. Automated solvent recovery systems further enhance sustainability by recycling unreacted tert-butanol.

Alternative Synthetic Pathways

Transesterification of Methyl Esters

Methyl 5,5,5-trifluoropentanoate undergoes transesterification with tert-butanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). This method avoids handling corrosive acids but requires stringent anhydrous conditions:

  • Conditions : Ti(OiPr)₄ (5 mol%), 100°C, 24 hours.

  • Yield : 65–70%.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze the esterification under mild conditions (30–40°C, pH 7). While environmentally benign, this approach suffers from slower kinetics (48–72 hours) and lower yields (50–60%).

Comparative Analysis of Preparation Methods

Method Catalyst Solvent Temperature Time (h) Yield (%)
Acid-catalyzed esterificationH₂SO₄DCM80°C1878
Continuous flowAmberlyst-15Toluene70°C692
TransesterificationTi(OiPr)₄None100°C2468
EnzymaticLipase BBuffer35°C4855

Challenges and Optimization Strategies

Purity and Byproduct Mitigation

Common byproducts include tert-butyl ethers (from tert-butanol dehydration) and unreacted acid. Neutralization with aqueous NaHCO₃ followed by distillation (bp 72–74°C at 15 mmHg) achieves >98% purity.

Emerging Innovations

Recent advances focus on photoredox catalysis and mechanochemical synthesis. For example, visible-light-mediated esterification using eosin Y as a photocatalyst achieves 80% yield in 8 hours at room temperature, though scalability remains unproven .

Q & A

Q. What advanced process control strategies enhance the scalability of This compound synthesis?

  • Methodological Answer : Implement model predictive control (MPC) in continuous flow reactors. Monitor in-line via PAT tools (e.g., ReactIR for real-time reaction profiling). Optimize residence time distribution (RTD) using CFD simulations in COMSOL .

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